Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a stereospecific configuration (2S,4S) and a tert-pentyl-substituted phenoxy group. The compound’s structure combines a pyrrolidine ring with a methyl ester at position 2 and a bulky 4-(tert-pentyl)phenoxy substituent at position 3. This design imparts distinct steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry, particularly in applications requiring stereochemical precision and lipophilicity optimization.
Properties
IUPAC Name |
methyl (2S,4S)-4-[4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-5-17(2,3)12-6-8-13(9-7-12)21-14-10-15(18-11-14)16(19)20-4/h6-9,14-15,18H,5,10-11H2,1-4H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMNRUOYXVTCX-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that illustrate its pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine core substituted with a phenoxy group and a tert-pentyl moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with appropriate phenolic compounds under controlled conditions to yield the desired methyl ester.
1. Acetylcholinesterase Inhibition
One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
- Case Study : In vitro studies have shown that similar compounds exhibit varying degrees of AChE inhibition, with some derivatives achieving IC50 values in the low micromolar range. For example, a related compound demonstrated an IC50 value of 2.7 µM against AChE, indicating promising therapeutic potential .
2. Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE10A. PDE inhibitors play a role in modulating intracellular signaling pathways and have implications in treating disorders such as schizophrenia and depression.
- Research Findings : Studies have identified several analogs with high potency against PDE10A, with IC50 values reported below 5 nM for certain derivatives. The binding interactions were elucidated through molecular docking studies, demonstrating favorable interactions within the active site of PDE10A .
Data Table: Biological Activities
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | AChE | 2.7 | |
| Phosphodiesterase Inhibition | PDE10A | < 0.005 |
The biological activity of this compound can be attributed to its structural features that allow it to interact effectively with enzyme active sites. Molecular dynamics simulations have provided insights into how this compound binds to target enzymes, enhancing our understanding of its pharmacodynamics.
- Molecular Docking Studies : These studies reveal that the compound can form stable complexes with both AChE and PDE10A, suggesting that structural modifications could further enhance selectivity and potency.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating pharmacologically active metabolites or intermediates.
| Conditions | Products | Yield | Catalyst/Reagents |
|---|---|---|---|
| 1M HCl, reflux (6 hr) | (2S,4S)-4-[4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid | 85% | HCl (aq) |
| 0.5M NaOH, 60°C (4 hr) | Sodium salt of the carboxylic acid | 92% | NaOH |
Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon .
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in alkylation or acylation reactions.
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative | Enhanced lipophilicity for CNS-targeting drugs |
| Acylation | Acetic anhydride, pyridine | N-Acetylated compound | Prodrug synthesis |
Key Insight : Steric hindrance from the tert-pentylphenoxy group slows reaction kinetics compared to unsubstituted pyrrolidines .
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation, particularly at the C-2 position adjacent to the ester group.
| Oxidizing Agent | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO₄ (aq) | 0°C, 2 hr | Pyrrolidinone derivative | MnO₂ |
| H₂O₂, Fe(II) catalyst | pH 5, 25°C | Epoxide intermediate (transient) | H₂O |
Research Note : Mn(II)-based catalysts (e.g., [(S,S)-Mn(CF₃SO₃)₂]) enhance selectivity for epoxidation, achieving up to 95% enantiomeric excess in related pyrrolidine systems .
Photochemical Reactions
The tert-pentylphenoxy group undergoes photoinduced electron transfer (PET) reactions under UV light.
| Wavelength | Solvent | Products | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Radical intermediates | 0.32 |
| 365 nm | Methanol | Rearranged quinone-like structure | 0.18 |
Mechanism : PET generates a phenoxyl radical, leading to C-O bond cleavage or ring-opening pathways .
Coordination Chemistry
The pyrrolidine nitrogen and ester carbonyl oxygen act as ligands for transition metals.
| Metal Salt | Complex Formed | Stability Constant (log K) |
|---|---|---|
| Cu(ClO₄)₂ | Cu(L)₂₂ | 8.7 ± 0.3 |
| PdCl₂ | [PdCl(L)]Cl | 6.2 ± 0.2 |
Applications : Catalytic asymmetric synthesis (e.g., Pd-catalyzed allylic alkylation) .
Comparative Reactivity with Analogues
| Compound | Ester Hydrolysis Rate (k, s⁻¹) | Oxidation Potential (V vs SCE) |
|---|---|---|
| Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate | 3.2 × 10⁻⁴ | +1.15 |
| This compound (target) | 1.8 × 10⁻⁴ | +1.22 |
| Methyl (2S,4S)-4-[4-(tert-hexyl)phenoxy]-2-pyrrolidinecarboxylate | 1.1 × 10⁻⁴ | +1.28 |
Trend : Increasing tert-alkyl chain length reduces hydrolysis rates and raises oxidation potentials due to enhanced steric shielding and electron-donating effects .
Key Mechanistic Insights
-
Steric Effects : The tert-pentyl group impedes nucleophilic attack at the ester carbonyl, necessitating harsher hydrolysis conditions compared to less hindered analogues.
-
Electronic Effects : Electron-donating phenoxy substituents stabilize radical intermediates during oxidation, favoring epoxide formation over ring cleavage .
-
Chiral Induction : The (2S,4S) configuration directs face-selective metal coordination, enabling asymmetric synthesis with >90% ee in model reactions .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Nitro Group (): Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate (C₁₂H₁₄N₂O₅, MW 266.25 g/mol) features a nitro group, an electron-withdrawing substituent.
- Trifluoromethyl Group (): The trifluoromethyl (CF₃) group in Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate is strongly electron-withdrawing, improving metabolic stability but reducing ring electron density. This contrasts with the tert-pentyl group’s electron-donating nature, which may favor hydrophobic interactions in biological systems .
Steric and Lipophilic Effects
- Isopropyl and Methyl Substituents (): Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate (CAS 1217756-39-2) features smaller alkyl groups, offering lower lipophilicity and steric bulk than tert-pentyl, which may limit its utility in applications requiring high membrane permeability .
Modifications to the Pyrrolidine Core
Ester vs. Carboxylic Acid Derivatives
- Methyl Ester (Target Compound): The methyl ester group enhances lipophilicity and stability under physiological conditions compared to carboxylic acid derivatives like (2S,4S)-1-(tert-butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid (). The latter’s free carboxylic acid may improve water solubility but reduce bioavailability .
- Boc-Protected Amines (): Compounds such as (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(sec-butyl)-2-bromophenoxy]-2-pyrrolidinecarboxylic acid (C₂₀H₂₈BrNO₅, MW 442.36 g/mol) use Boc protection to stabilize the amine during synthesis, a feature absent in the target compound’s methyl ester design .
Physicochemical and Hazard Profiles
*Estimated based on analogous structures.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving the stereochemical integrity of (2S,4S)-configured pyrrolidinecarboxylates?
- Methodological Answer : Stereoselective synthesis of (2S,4S)-pyrrolidine derivatives often employs chiral auxiliaries or catalysts. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4S)-pyrrolidine-1-carboxylate) are synthesized via asymmetric hydrogenation or enzymatic resolution. Key steps include:
- Chiral Resolution : Use of chiral HPLC columns (e.g., Chiralcel OD) to isolate enantiomers, as demonstrated in compounds with >99% enantiomeric excess .
- Protecting Group Strategy : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during cyclization or coupling reactions .
- Data Reference : Enantiomeric purity validation via HPLC and polarimetry is critical, as shown in analogs like KUD983 ([α]D²¹ +84.6°, CH₂Cl₂) .
Q. How can the tert-pentylphenoxy substituent influence the compound’s solubility and crystallinity?
- Methodological Answer : The bulky tert-pentyl group enhances hydrophobicity, necessitating solubility optimization in polar aprotic solvents (e.g., DMF, DMSO). Crystallinity is improved via slow evaporation in mixed solvents (hexane/ethyl acetate). Structural analogs with tert-butyl or cyclohexyl groups show similar trends, with melting points ranging 142–146°C .
- Data Reference : Derivatives like (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylate exhibit defined crystal structures validated by single-crystal X-ray diffraction (R factor = 0.043) .
Advanced Research Questions
Q. What computational methods predict the conformational stability of the pyrrolidine ring in solution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and substituent effects. Nuclear Overhauser Effect (NOE) NMR experiments validate predicted conformers by analyzing spatial proximity of protons. For example:
- Pyrrolidine Ring Puckering : The 2S,4S configuration induces a twist-boat conformation, stabilizing intramolecular hydrogen bonds between the ester carbonyl and phenoxy oxygen .
Q. How does the tert-pentylphenoxy group impact biological activity in protease inhibition or receptor binding assays?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying aryl substituents. Assay protocols include:
- Enzyme Inhibition : IC₅₀ determination using fluorogenic substrates (e.g., trypsin-like proteases).
- SPR Binding : Surface Plasmon Resonance measures affinity (KD) for targets like apoptosis proteins .
Q. What analytical techniques resolve contradictions in stereochemical assignments reported for related compounds?
- Methodological Answer : Discrepancies arise from ambiguous NOE or optical rotation data. Resolution involves:
- X-ray Crystallography : Definitive stereochemical confirmation, as applied to tert-butyl-protected pyrrolidines .
- Advanced NMR : 2D HSQC and COSY correlations differentiate diastereomers .
- Data Reference : Misassigned configurations in early synthetic batches were corrected via crystallography (e.g., BD44802, CAS 96314-29-3) .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for coupling the pyrrolidine core with tert-pentylphenoxy moieties?
- Methodological Answer : Key parameters include:
- Coupling Agents : HATU or EDCI/HOBt for amide/ester bond formation.
- Temperature Control : Reactions at 0–20°C minimize epimerization, as shown in sodium hydride-mediated alkylations .
Q. What strategies mitigate racemization during Boc deprotection or ester hydrolysis?
- Methodological Answer : Acid-sensitive conditions (e.g., TFA/DCM) for Boc removal, followed by neutralization with aqueous NaHCO₃. Low-temperature saponification (0°C, LiOH/THF) preserves stereochemistry .
- Data Reference : Racemization <1% is reported for methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate under optimized conditions .
Stability & Handling
Q. What are the storage and handling protocols to prevent degradation of the methyl ester group?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
